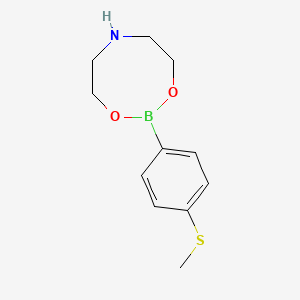
Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester is an organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group, a methylthio group, and an iminodiethyl ester group, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester typically involves the reaction of p-Methylthiobenzeneboronic acid with 2,2-iminodiethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic ester group to borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, borane derivatives, and various substituted boronic esters. These products have significant applications in organic synthesis and material science .
Applications De Recherche Scientifique
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the methylthio and iminodiethyl ester groups, which modulate its interaction with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester include:
p-Methoxybenzeneboronic acid: Similar structure but with a methoxy group instead of a methylthio group.
p-Methylbenzeneboronic acid: Lacks the sulfur atom present in p-Methylthiobenzeneboronic acid.
Phenylboronic acid: A simpler structure with only a phenyl group attached to the boronic acid.
Uniqueness
The uniqueness of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester lies in its combination of functional groups, which provide distinct reactivity and stability compared to other boronic acids. The presence of the methylthio group enhances its nucleophilicity, while the iminodiethyl ester group offers additional sites for chemical modification .
Propriétés
Numéro CAS |
73688-90-1 |
|---|---|
Formule moléculaire |
C11H16BNO2S |
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
2-(4-methylsulfanylphenyl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C11H16BNO2S/c1-16-11-4-2-10(3-5-11)12-14-8-6-13-7-9-15-12/h2-5,13H,6-9H2,1H3 |
Clé InChI |
NIHZKOVNUAYDRG-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCNCCO1)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)
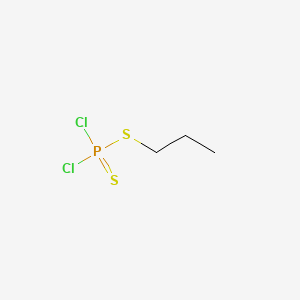
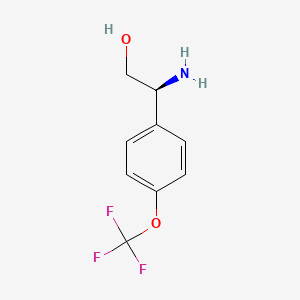
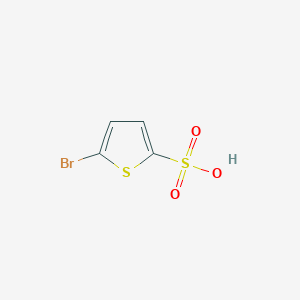
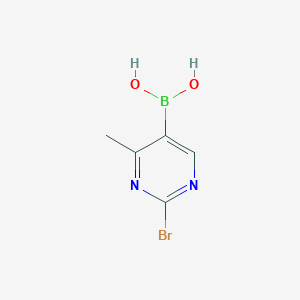




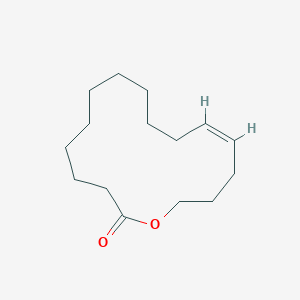
![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)
![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)
